Product packaging for (3-Aminophenyl)phosphonic acid(Cat. No.:CAS No. 5427-30-5)

(3-Aminophenyl)phosphonic acid

Cat. No.: B038329
CAS No.: 5427-30-5
M. Wt: 173.11 g/mol
InChI Key: MZZQBSHNCYWSTL-UHFFFAOYSA-N
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Description

(3-Aminophenyl)phosphonic acid is a versatile bifunctional organophosphorus compound of significant interest in materials science and surface engineering. Its molecular structure features both a phosphonic acid group and a primary aromatic amine, allowing it to act as a robust anchor for metal oxide surfaces and a participant in further covalent conjugation reactions. The phosphonic acid group exhibits a strong affinity for metal oxides (e.g., TiO2, ZnO, ITO, Fe3O4), enabling the formation of stable self-assembled monolayers (SAMs) for surface functionalization. This property is exploited to modify the surface properties of materials, enhancing corrosion resistance, promoting biocompatibility, or creating specific binding sites for sensors and catalysts.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8NO3P B038329 (3-Aminophenyl)phosphonic acid CAS No. 5427-30-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-aminophenyl)phosphonic acid
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InChI

InChI=1S/C6H8NO3P/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H,7H2,(H2,8,9,10)
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InChI Key

MZZQBSHNCYWSTL-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=CC(=C1)P(=O)(O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H8NO3P
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DSSTOX Substance ID

DTXSID9063871
Record name Phosphonic acid, (3-aminophenyl)-
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Molecular Weight

173.11 g/mol
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CAS No.

5427-30-5
Record name P-(3-Aminophenyl)phosphonic acid
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Record name (3-Aminophenyl)phosphonic acid
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Chemical Transformations and Derivatization Studies of 3 Aminophenyl Phosphonic Acid

Reactivity of the Phosphonic Acid Moiety

The phosphonic acid group (-PO(OH)₂) is a key reactive site in (3-aminophenyl)phosphonic acid, enabling the formation of various derivatives through reactions such as esterification.

Esterification Reactions to Form Phosphonate (B1237965) Esters

The conversion of the phosphonic acid group into phosphonate esters is a fundamental transformation that modifies the solubility, reactivity, and chelating properties of the parent compound. Esterification can be achieved through several methods, including reaction with alcohols under acidic conditions or via the use of orthoacetates.

One common approach involves the reaction of the phosphonic acid with an alcohol in the presence of a catalyst. For instance, the esterification of phosphonic acids can be carried out using an excess of an orthoacetate, which serves as both the solvent and the alkoxy group donor. Studies have shown that the reaction of phosphonic acids with triethyl orthoacetate can selectively yield monoester products. nih.gov The reaction conditions, such as temperature and the nature of the phosphonic acid's organic substituent, significantly influence the reaction's conversion rate. nih.gov

Another method for synthesizing phosphonate esters is the dealkylation of dialkyl phosphonates, which can be achieved using reagents like bromotrimethylsilane (B50905) followed by methanolysis, a procedure known as the McKenna reaction. nih.gov This method is particularly useful for preparing phosphonic acids from their corresponding esters. nih.gov The hydrolysis of phosphonate esters, typically under acidic conditions with hydrochloric acid, can also be employed to generate the phosphonic acid. nih.govmdpi.com

The table below summarizes various reagents and their roles in the esterification and hydrolysis of phosphonic acids.

Reagent/MethodTransformationKey aspect
Triethyl orthoacetateEsterificationActs as both solvent and ethoxy group donor, favoring monoester formation. nih.gov
Diethoxymethyl acetateEsterificationServes as a selective ethoxy group donor. nih.gov
Tetramethyl orthocarbonateEsterificationActive in forming methyl phosphonate esters. nih.gov
Bromotrimethylsilane (McKenna reaction)Dealkylation (ester to acid)A two-step process involving silylation and subsequent methanolysis. nih.gov
Hydrochloric acidHydrolysis (ester to acid)A common method for dealkylation of phosphonate esters. nih.govmdpi.com

Reactions of the Amine Functional Group

The amino group (-NH₂) on the phenyl ring provides another site for a wide range of chemical modifications, including acylation, alkylation, and condensation reactions.

Acylation, Alkylation, and Condensation Reactions

The nucleophilic nature of the amino group allows it to readily react with various electrophiles.

Acylation: The amine can be acylated using acid chlorides or anhydrides to form amide derivatives. For example, the reaction of aminophosphonates with acylating agents can yield N-acylated products. nih.gov This transformation is valuable for introducing new functional groups and modifying the electronic properties of the molecule. A study on [(4-aminophenyl)(hydroxyl)methylene]bis(phosphonic acid) demonstrated its reaction with various cyclic anhydrides to form the corresponding amic acids, which were subsequently converted to imides. ajchem-a.com

Alkylation: Alkylation of the amino group introduces alkyl substituents. This can be achieved through reactions with alkyl halides. For instance, palladium-catalyzed cross-coupling reactions have been used to synthesize protected aryl phosphinic acid esters from p-aminophenyl H-phosphinic acids. acs.org Reductive amination is another method to achieve alkylation. acs.org

Condensation Reactions: The amine group can participate in condensation reactions with carbonyl compounds. The Kabachnik-Fields reaction, a three-component condensation of an amine, a carbonyl compound, and a dialkyl phosphite (B83602), is a well-established method for synthesizing α-aminophosphonates. nih.gov This reaction proceeds through the formation of a Schiff base intermediate.

The following table details examples of these reactions with this compound and its derivatives.

Reaction TypeReagentsProduct Type
AcylationAcid chlorides, AnhydridesN-acyl aminophosphonates, Amic acids, Imides. nih.govajchem-a.com
AlkylationAlkyl halides, Aldehydes (Reductive amination)N-alkylated aminophosphonates. acs.org
Condensation (Kabachnik-Fields)Carbonyl compounds, Dialkyl phosphitesα-Aminophosphonates. nih.gov

Formation of Schiff Base Derivatives via Condensation with Carbonyl Compounds

The condensation of the primary amino group of this compound with aldehydes or ketones leads to the formation of Schiff bases, also known as imines. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule.

The formation of Schiff bases is a critical step in various synthetic methodologies, including the Kabachnik-Fields reaction for preparing α-aminophosphonates. Research has shown the preparation of novel Schiff base derivatives by reacting bisphosphonic acid (4-aminophenyl)(hydroxyl)methylene with a variety of aldehydes and ketones. ajchem-a.com These derivatives have been characterized using spectroscopic techniques and have shown potential as antimicrobial agents. ajchem-a.com

Polymerization and Macromolecular Architectures

The bifunctional nature of this compound, possessing both an amine and a phosphonic acid group, makes it an excellent monomer for the synthesis of functional polymers.

Oxidative Chemical Polymerization of this compound (e.g., Polyaniline Synthesis)

This compound can undergo oxidative chemical polymerization to form polyaniline (PANI) derivatives. In this process, the aniline (B41778) monomer units are coupled together through the formation of new carbon-nitrogen bonds. The presence of the phosphonic acid group on the polymer backbone provides self-doping capabilities and influences the polymer's properties, such as solubility and conductivity.

The polymerization is typically initiated by an oxidizing agent, such as ammonium (B1175870) persulfate (APS), in an acidic medium. nthu.edu.twgoogle.commdpi.com The reaction conditions, including the type of oxidant and the presence of initiators like p-phenylenediamine, can control the structure and morphology of the resulting polymer. researchgate.netacs.org Studies have shown that the resulting poly(3-aminophenylphosphonic acid) can exhibit a porous structure, which is beneficial for applications such as proton exchange membranes. nthu.edu.tw The degree of protonation and the redox level of the polymer can be tuned by the choice of the oxidant. nthu.edu.tw While the phosphonic acid group can enhance certain properties, it may also interact with the polyaniline backbone, affecting its electronic conductivity. nthu.edu.tw

The table below outlines the effects of different oxidants on the properties of poly(3-aminophenylphosphonic acid).

OxidantEffect on Polymer Structure
Ammonium persulfate (APS)Can lead to a higher degree of protonation. nthu.edu.tw
Potassium persulfate (K₂S₂O₈)Results in a relatively high level of oxidation. nthu.edu.tw
Hydrogen peroxide (H₂O₂)Results in a high level of reduction. nthu.edu.tw

Incorporation into Amic Acids and Cyclic Imides

The primary amino group of this compound serves as a reactive site for the synthesis of more complex molecular architectures, including amic acids and their corresponding cyclic imides. This transformation is typically achieved through a two-step process involving reaction with a cyclic anhydride (B1165640) followed by dehydration.

The initial step involves the nucleophilic attack of the amino group on the carbonyl carbon of a cyclic anhydride. This ring-opening reaction leads to the formation of an amic acid, which is a molecule containing both an amide and a carboxylic acid functional group. A variety of cyclic anhydrides can be employed in this reaction, leading to a diverse range of amic acid derivatives. The reaction is often carried out in a suitable solvent, and the resulting amic acid can sometimes be isolated as a stable intermediate.

The subsequent step is the cyclization of the amic acid to form a cyclic imide. This intramolecular condensation reaction involves the removal of a water molecule and is typically promoted by dehydrating agents or thermal treatment. A common method involves refluxing the amic acid in acetic anhydride, often in the presence of a catalyst like anhydrous sodium acetate. ajchem-a.comajchem-a.com This process results in the formation of a stable five- or six-membered imide ring fused to the aromatic backbone. The successful synthesis of these derivatives expands the potential applications of aminophosphonic acids into fields like high-performance polymers and materials science. ajchem-a.comajchem-a.com

While specific studies focusing solely on this compound are not extensively detailed in the provided results, the general reactivity of aminophenyl phosphonic acids with anhydrides is well-established. For instance, studies on the related compound, [(4-aminophenyl)(hydroxyl)methylene]bis(phosphonic acid), demonstrate its reaction with various cyclic anhydrides such as succinic, maleic, and phthalic anhydrides to yield the corresponding amic acids, which are then converted to cyclic imides. ajchem-a.comajchem-a.com This suggests a similar reaction pathway for this compound.

Table 1: Examples of Amic Acid and Cyclic Imide Synthesis from Aminophenyl Phosphonic Acid Derivatives

Starting Aminophosphonic Acid DerivativeCyclic AnhydrideAmic Acid FormedCyclic Imide FormedReference
[(4-aminophenyl)(hydroxyl)methylene]bis(phosphonic acid)Succinic anhydrideCorresponding amic acidCorresponding cyclic imide ajchem-a.comajchem-a.com
[(4-aminophenyl)(hydroxyl)methylene]bis(phosphonic acid)Maleic anhydrideCorresponding amic acidCorresponding cyclic imide ajchem-a.comajchem-a.com
[(4-aminophenyl)(hydroxyl)methylene]bis(phosphonic acid)1,8-Naphthalic anhydrideCorresponding amic acidCorresponding cyclic imide ajchem-a.comajchem-a.com
[(4-aminophenyl)(hydroxyl)methylene]bis(phosphonic acid)3-Nitrophthalic anhydrideCorresponding amic acidCorresponding cyclic imide ajchem-a.comajchem-a.com
[(4-aminophenyl)(hydroxyl)methylene]bis(phosphonic acid)Glutaric anhydrideCorresponding amic acidCorresponding cyclic imide ajchem-a.comajchem-a.com
[(4-aminophenyl)(hydroxyl)methylene]bis(phosphonic acid)cis-1,2,3,6-Tetrahydrophthalic anhydrideCorresponding amic acidCorresponding cyclic imide ajchem-a.comajchem-a.com
[(4-aminophenyl)(hydroxyl)methylene]bis(phosphonic acid)Pyromellitic dianhydrideCorresponding amic acidCorresponding cyclic imide ajchem-a.comajchem-a.com

Nucleophilic Reactivity and Introduction of New Functional Groups

The amino group in this compound exhibits nucleophilic character, making it a key site for chemical modifications and the introduction of new functional groups. This reactivity allows for the synthesis of a wide array of derivatives with tailored properties for various applications. The nucleophilicity of the amino group enables it to participate in reactions with a range of electrophilic reagents.

Common transformations involving the amino group include acylation, alkylation, and condensation reactions. smolecule.com For instance, acylation with acid chlorides or anhydrides can introduce acyl groups, while reactions with alkyl halides can lead to N-alkylated derivatives. These reactions provide a straightforward method for modifying the electronic and steric properties of the molecule.

Furthermore, the amino group can serve as a nucleophile in substitution reactions, facilitating the introduction of entirely new functional moieties. For example, diazotization of the amino group, followed by a Sandmeyer or related reaction, can be used to introduce a variety of substituents, such as halogens, cyano groups, or hydroxyl groups, onto the aromatic ring.

The phosphonic acid group itself can also be a site for derivatization, for example, through esterification with alcohols to form phosphonate esters. smolecule.com However, the focus here is on the reactivity of the nucleophilic amino group. The ability to introduce new functional groups through the amino moiety significantly expands the chemical space accessible from this compound, enabling the development of compounds with specific functionalities for applications in materials science, catalysis, and medicinal chemistry. science.gov

Table 2: Examples of Reactions Involving the Nucleophilic Amino Group of Aminophenyl Phosphonic Acid Derivatives

Reaction TypeReagentProduct TypePotential New Functional GroupReference
AcylationAcid Chloride/AnhydrideN-Acyl derivativeAmide smolecule.com
AlkylationAlkyl HalideN-Alkyl derivativeSecondary or Tertiary Amine smolecule.com
Diazotization followed by Sandmeyer ReactionNaNO₂, HCl, CuX (X=Cl, Br, CN)Halogenated or Cyanated derivativeHalogen, Cyano science.gov
CondensationAldehyde or KetoneSchiff BaseImine smolecule.com

Advanced Spectroscopic and Structural Characterization in 3 Aminophenyl Phosphonic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of (3-Aminophenyl)phosphonic acid, offering atomic-level information about the hydrogen, carbon, and phosphorus environments within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

¹H NMR spectroscopy is instrumental in identifying the protons within the this compound molecule. The chemical shifts, splitting patterns, and integration of the signals provide a detailed map of the proton environment. In a typical ¹H NMR spectrum, the protons on the meta-substituted aminophenyl ring of a related compound, bis(3-aminophenyl) phosphoric acid, exhibit resonances at approximately 6.35, 6.49, 6.51, and 6.88 ppm. rsc.org These distinct signals for the aromatic protons are crucial for confirming the substitution pattern on the phenyl ring.

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) for Phosphorus Environment Assessment

³¹P NMR spectroscopy is uniquely suited for probing the chemical environment of the phosphorus atom in this compound. This technique provides valuable information about the oxidation state, coordination, and bonding of the phosphorus center. For example, the ³¹P NMR spectrum of bis(3-aminophenyl) phosphoric acid shows a single resonance at -10.5 ppm, confirming the presence of the phosphoric acid moiety. rsc.org In another study involving phosphonic acid derivatives, a signal at δ 16.5 ppm was attributed to the P-OH groups in a bisphosphonate. ajchem-a.com The chemical shift in ³¹P NMR is highly sensitive to the electronic environment, making it a powerful tool for characterizing phosphonic acids and their derivatives.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Diffuse Reflectance Infrared Fourier Transform (DRIFT) spectroscopy, are essential for identifying the functional groups present in this compound and for studying its surface interactions.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the functional groups present. In studies of related compounds, characteristic FT-IR peaks are observed for various functional groups. For instance, a broad peak in the range of 3200-3650 cm⁻¹ is typically assigned to the O-H and N-H stretching vibrations. ajchem-a.com Stretching frequencies for the P=O group are often found between 1197-1255 cm⁻¹. ajchem-a.com The aromatic C=C stretching vibrations usually appear around 1600 cm⁻¹. ajchem-a.com These characteristic absorption bands allow for the unambiguous identification of the key functional moieties within the this compound structure.

Functional GroupTypical Wavenumber (cm⁻¹)Reference
O-H and N-H stretch3200-3650 ajchem-a.com
C-H aromatic stretch3002-3024 ajchem-a.com
P=O stretch1197-1255 ajchem-a.com
C=C aromatic stretch1564-1604 ajchem-a.com

Diffuse Reflectance Infrared Fourier Transform (DRIFT) Spectroscopy for Surface Analysis

DRIFT spectroscopy is a powerful variant of FT-IR that is particularly useful for analyzing powdered or rough-surfaced solid samples, making it ideal for studying the surface chemistry of this compound, especially when it is adsorbed onto other materials. For instance, DRIFT has been employed to study the grafting of 3-aminopropylphosphonic acid onto TiO₂ powder. researchgate.net These studies reveal information about the interaction of the amine and phosphonic acid groups with the surface. researchgate.net By analyzing the vibrational spectra, researchers can deduce the nature of the surface bonding, such as the presence of both free NH₂ and protonated NH₃⁺ groups, as well as hydrogen bonding interactions. researchgate.net This level of detail is critical for applications where the surface properties of this compound are important, such as in the development of sensors or modified catalysts. pnas.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a pivotal technique for confirming the molecular weight and investigating the fragmentation pathways of this compound. The compound has a molecular weight of 173.11 g/mol . smolecule.comsigmaaldrich.com Electrospray ionization mass spectrometry (ESI-MS), particularly in the negative ion mode, is effective for determining the molecular ion peak. For analogous compounds like (3-Aminophenyl)arsonic acid, ESI-MS confirms the [M-H]⁻ ion.

While specific fragmentation data for this compound is not extensively detailed in the available literature, the fragmentation patterns of related phosphonic acids can provide valuable insights. researchgate.netsemanticscholar.org The fragmentation process for phosphonic acids typically involves the cleavage of C-P and P-O bonds. semanticscholar.orgcuni.cz The deamination reaction of 1-aminoalkylphosphonic acids, a related class of compounds, shows complex reactions including substitution, elimination, and fragmentation, which suggests that the fragmentation of this compound could also involve multiple pathways. semanticscholar.org

Table 1: Mass Spectrometry Data for this compound

Parameter Value Reference
Molecular Formula C₆H₈NO₃P smolecule.com
Molecular Weight 173.11 g/mol smolecule.comsigmaaldrich.com
Ionization Mode ESI-MS (Negative)
Expected [M-H]⁻ Peak m/z 172.02 N/A

| Potential Fragments | Phenyl ring, PO₃H₂, PO₂, PO₃ | cuni.cz |

Electronic Spectroscopy: Ultraviolet-Visible-Near-Infrared (UV-Vis-NIR) Studies

Electronic spectroscopy provides information about the electronic transitions within the molecule. Studies on the related isomer, (4-Aminophenyl)phosphonic acid, show a characteristic maximum absorption wavelength (λmax) at 269 nm in a hydrochloric acid solution, which is attributed to the π-π* electronic transition of the para-aminobenzene chromophore. smolecule.com It is expected that this compound exhibits similar aromatic transitions.

Research on polymers derived from this compound extensively utilizes UV-Vis-NIR spectroscopy. researchgate.netresearchgate.netresearchgate.net For instance, the UV-Vis-NIR absorption spectra of polymerized 3-aminophenyl phosphonic acid are used to characterize the material and study its redox interactions and conformational states. researchgate.net The spectra of these polymers show characteristic polaron bands, which are indicative of their conductive state. researchgate.net While this data pertains to the polymer, it underscores the electronic activity of the monomer unit within a larger system.

Table 2: Electronic Spectroscopy Data for Aminophenyl Phosphonic Acids

Compound λmax (nm) Conditions Transition Reference
(4-Aminophenyl)phosphonic acid 269 Aqueous HCl π-π* smolecule.com

X-ray Crystallography for Solid-State Structural Determination

These studies consistently reveal several key structural features that are anticipated for this compound:

Zwitterionic Form: The molecule is expected to exist as a zwitterion in the solid state, with the amino group protonated (–NH₃⁺) and the phosphonic acid group deprotonated (–PO₃H⁻ or –PO₃²⁻). This is a common feature for amino acids and their phosphonic analogues. iucr.orgrsc.org

Extensive Hydrogen Bonding: The crystal structure is stabilized by a network of intermolecular hydrogen bonds. These interactions occur between the protonated amino groups and the oxygen atoms of the phosphonate (B1237965) groups of neighboring molecules. smolecule.comiucr.org

Molecular Conformation: The conformation around the C-P bond and the orientation of the phenyl ring relative to the phosphonate group are critical structural parameters. In related structures, the phosphonic acid group can participate in various hydrogen bonding motifs, including forming dimers.

For example, the crystal structure of bis(3-aminophenyl) phosphoric acid, a related compound, has been determined and its crystallographic data deposited at the Cambridge Crystallographic Data Centre (CCDC). rsc.orgrsc.org This structure confirms the presence of a zwitterionic form and complex hydrogen bonding. rsc.org Similarly, the structure of 3-amino-3-phosphonopropionic acid shows a zwitterionic molecule with extensive intermolecular hydrogen bonding. iucr.org

Table 3: Expected Crystallographic Features for this compound

Feature Description Reference (from analogs)
Molecular Form Zwitterion (protonated amine, deprotonated phosphonate) iucr.orgrsc.org
Key Interactions Extensive intermolecular hydrogen bonding (N-H···O, O-H···O) smolecule.comiucr.org
Crystal System Orthorhombic (observed in 3-amino-3-phosphonopropionic acid) iucr.org

| P-O Bond Lengths | Indicative of charge distribution over phosphonate oxygen atoms | iucr.org |

Thermogravimetric Analysis (TGA) for Thermal Stability Studies

Thermogravimetric analysis (TGA) is employed to evaluate the thermal stability and decomposition characteristics of materials. For this compound, TGA would reveal the temperatures at which it begins to decompose and the mass loss associated with different decomposition steps.

While specific TGA data for the monomer is scarce, studies on related compounds provide a strong indication of its thermal behavior. Aryl phosphonic and arsenic acids are generally thermally stable, with decomposition often occurring at temperatures above 200°C. Research on phenylphosphonic acid (PPA) adsorbed on a copper surface showed that molecular decomposition begins around 375°C, proceeding through P-O, C-P, and C-H bond scissions. cuni.cz TGA of polymers synthesized from this compound is also used to assess their thermal stability, which is a critical property for their application in electronic devices. researchgate.netresearchgate.net

Table 4: Thermal Stability Data for Related Phosphonic Acids

Compound/Material Decomposition Onset Temperature (°C) Method Reference
Aryl Arsenic Acids (analogous) >200 TGA
Phenylphosphonic Acid (on Cu) ~375 Thermal Treatment cuni.cz

Computational and Theoretical Investigations of 3 Aminophenyl Phosphonic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry, vibrational frequencies, and electronic properties of molecules like (3-Aminophenyl)phosphonic acid with high accuracy.

DFT calculations are instrumental in determining the most stable three-dimensional conformation of this compound. By optimizing the molecular geometry, researchers can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. For similar molecules like 3-aminophenylacetic acid, DFT calculations at the B3LYP/6-311G++(d,p) level of theory have been used to identify stable conformers and analyze the effects of intra- and intermolecular hydrogen bonding. nih.gov

The electronic properties of the molecule are also readily accessible through DFT. A critical aspect is the analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and optical properties. mdpi.comgoogle.com A smaller gap suggests higher reactivity. For many organic molecules, this gap corresponds to the energy required for electronic excitation, which can be correlated with UV-Vis spectral data. nih.gov DFT calculations for various functionalized polymers and organic compounds have shown that the HOMO-LUMO gap can be tailored by altering molecular structure, for instance, through the addition of electron-donating or electron-withdrawing groups. mdpi.com

Vibrational spectroscopy, including Infrared (IR) and Raman spectra, can be simulated using DFT. By calculating the harmonic vibrational frequencies, a theoretical spectrum is generated that can be compared with experimental data to confirm the molecular structure and provide a detailed assignment of the observed vibrational bands. nih.govnih.gov For a precise match with experimental results, calculated harmonic frequencies are often refined using methodologies like the Scaled Quantum Mechanical Force Field (SQMFF). nih.gov

Table 1: Representative Theoretical Data Obtainable from DFT Calculations for Aromatic Phosphonic Acids

ParameterDescriptionTypical Information Gained
Optimized Geometry Calculation of the lowest energy molecular structure.Provides bond lengths (e.g., P-C, P=O, C-N) and angles, defining the 3D shape.
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates electron-donating capability; localization shows reactive sites for electrophilic attack.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates electron-accepting capability; localization shows reactive sites for nucleophilic attack.
HOMO-LUMO Gap (ΔE) The energy difference between HOMO and LUMO.Relates to chemical reactivity, polarizability, and the energy of the lowest electronic transition. mdpi.com
Vibrational Frequencies Calculated frequencies of normal modes of vibration.Predicts IR and Raman spectra for structural confirmation and band assignment. nih.gov
Mulliken Atomic Charges Distribution of electron density among the atoms.Reveals the electrostatic potential and identifies acidic or basic sites within the molecule.

The phosphonic acid group is known for its strong affinity for metal oxide surfaces, making this compound a candidate for surface functionalization in materials science applications like sensors, catalysis, and organic electronics. researchgate.netresearchgate.net DFT calculations are essential for understanding the mechanisms of surface binding and predicting the stability of the resulting organic layer.

Studies on the adsorption of aminophosphonic acids, such as 3-aminopropylphosphonic acid (3APPA), onto titanium dioxide (TiO₂) surfaces have utilized DFT to model the interaction. uantwerpen.benih.gov These calculations revealed that the molecule can adopt various binding conformations. The phosphonic acid group can bind to the surface in different modes:

Monodentate: One P-O-Ti bond is formed.

Bidentate: Two P-O-Ti bonds are formed.

Tridentate: Three P-O-Ti bonds are formed.

The preferred binding mode depends on factors like surface coverage and the specific crystal facet of the substrate. uba.ar For 3APPA on anatase TiO₂, DFT calculations showed a coexistence of monodentate and bidentate structures. uantwerpen.be

Furthermore, DFT is used to calculate adsorption energies, which quantify the strength of the bond between the molecule and the surface. These calculations have shown that the amine group can significantly influence the adsorption process through intra-adsorbate, inter-adsorbate, and adsorbate-surface hydrogen bonding interactions. uantwerpen.benih.gov Similar DFT studies on phenylphosphonic acid adsorption on Indium Tin Oxide (ITO) have been used to understand how self-assembled monolayers (SAMs) modify the work function of the electrode, a critical parameter in organic electronic devices. researchgate.net

Table 2: DFT Insights into Aminophosphonic Acid Adsorption on Metal Oxide Surfaces

SurfaceMolecule StudiedKey DFT FindingsReference
Anatase TiO₂ (101) 3-Aminopropylphosphonic acid (3APPA)Coexistence of various monodentate and bidentate structures; amine group involved in complex hydrogen bonding. uantwerpen.be
Rutile TiO₂ (110) Phosphonic-acid-functionalized porphyrinsMixed monodentate and bidentate binding modes confirmed. uba.ar
Indium Tin Oxide (ITO) Phenylphosphonic acid derivativesCalculation of molecular orientation and prediction of surface work function modification. researchgate.net
NU-1000 MOF Phenyl phosphonic acid (PhPA)Investigation of adsorption energies and structural parameters on metallic nodes. vub.be

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities or chemical properties. monash.edu For a molecule like this compound, QSAR can be used to predict its potential efficacy in various applications by comparing it to a dataset of similar, previously tested compounds.

The QSAR process involves calculating a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:

Electronic descriptors: Dipole moment, partial atomic charges.

Steric descriptors: Molecular volume, surface area.

Topological descriptors: Indices that describe molecular branching and connectivity.

Hydrophobic descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).

Once calculated, these descriptors are used to build a mathematical model (e.g., using multiple linear regression) that correlates them with an observed activity, such as the inhibitory concentration (IC₅₀) against a specific enzyme. dntb.gov.ua

While specific QSAR models for this compound are not widely published, studies on related phosphonic acid derivatives demonstrate the utility of this approach. For example, 3D-QSAR models have been successfully developed for phosphonic acid derivatives as inhibitors of fructose-1,6-bisphosphatase and for determining thyroid hormone receptor selectivity. monash.edudntb.gov.ua These models provide insights into which structural features are most important for activity and can guide the synthesis of new analogues with improved properties.

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to a second molecule (the receptor), which is typically a protein or enzyme. nih.gov For this compound, docking simulations can be used to screen for potential biological targets and to understand the molecular basis of its interaction with a specific active site.

The process involves placing the 3D structure of the ligand into the binding site of the receptor and using a scoring function to evaluate the quality of the fit. The scoring function estimates the binding energy, considering factors like electrostatic interactions, hydrogen bonds, van der Waals forces, and hydrophobic interactions.

Docking studies on various aminophosphonic acid derivatives have revealed their potential as enzyme inhibitors. nih.govnih.gov For instance, phosphonic and phosphinic acid derivatives have been docked into the active site of mushroom tyrosinase to understand their inhibitory mechanism. nih.gov Similarly, docking studies of phosphonic acid-containing thiazole (B1198619) derivatives identified key amino acid residues (e.g., Met18, Gly21, Leu30) that are crucial for binding to the FBPase enzyme. dntb.gov.ua These simulations can reveal:

The most likely binding pose of the inhibitor.

Key hydrogen bonds between the phosphonate (B1237965) or amine groups and receptor residues.

Hydrophobic or π-π stacking interactions between the phenyl ring and the protein.

This information is invaluable for structure-activity relationship (SAR) analysis and for designing more potent and selective inhibitors. nih.gov

Table 3: Examples of Molecular Docking Targets for Phosphonic Acid Derivatives

Target EnzymeInhibitor ClassKey Insights from DockingReference
Mushroom Tyrosinase Phosphonic and phosphinic acid derivativesIdentification of competitive, noncompetitive, and mixed inhibition mechanisms. nih.gov
Fructose-1,6-bisphosphatase (FBPase) Phosphonic acid-containing thiazolesRevealed important binding site residues (Met18, Gly21, Gly26, Leu30, Thr31). dntb.gov.ua
Human Farnesyl Pyrophosphate Synthase (hFPPS) Bis(phosphonic acid) derivativesPredicted binding mode and stability of designed compounds in the active site. nih.gov
SARS-CoV-2 Main Protease (Mpro) α-aminophosphonate derivativesDetermination of binding affinity to the viral protease. nih.gov

Pharmacophore Modeling in Rational Compound Design

A pharmacophore is an abstract description of the three-dimensional arrangement of molecular features (e.g., hydrogen bond donors/acceptors, positive/negative charges, hydrophobic centers) that are necessary for a molecule to interact with a specific biological target and elicit a response. Pharmacophore modeling is a powerful tool in rational drug design, used for virtual screening of compound libraries and for designing new molecules with desired biological activity. acs.org

For a compound like this compound, a pharmacophore model can be generated based on its structure and the structures of other known active molecules. The key functional groups—the phosphonic acid, the amino group, and the aromatic ring—would be defined by their features:

The phosphonic acid group can act as a hydrogen bond donor and acceptor and carries a negative charge at physiological pH. nih.gov

The amino group can act as a hydrogen bond donor and a positive ionizable feature.

The phenyl ring represents a hydrophobic or aromatic feature.

Studies on bisphosphonates as bone resorption agents have used pharmacophore modeling to identify the crucial features for activity, which included two negative ionizable features (from the bisphosphonate) and a positive charge feature, along with a distal hydrophobic group. acs.org In another example, a pharmacophore model for fructose-1,6-bisphosphatase inhibitors was developed from a series of thiazole derivatives, which was then used to screen for new potential inhibitors. dntb.gov.ua The phosphonate moiety itself is considered an important pharmacophore in many contexts, often acting as a stable isostere of a phosphate (B84403) or carboxylate group. nih.gov These models provide a blueprint for designing new derivatives of this compound with optimized interactions for a given target.

Research Applications of 3 Aminophenyl Phosphonic Acid in Materials Science and Engineering

Surface Functionalization and Modification

The ability of (3-aminophenyl)phosphonic acid to form robust, self-assembled monolayers (SAMs) on various substrates is a cornerstone of its utility. The phosphonic acid moiety provides a strong and hydrolytically stable linkage to a wide range of metal oxide surfaces, while the outwardly oriented aminophenyl group imparts new functionality to the substrate.

Anchoring to Metal Oxide Surfaces (e.g., Al2O3, TiO2, SnO2, Fe3O4, ZnO)

The phosphonic acid group of this compound serves as an excellent anchor to numerous metal oxide surfaces. This strong interaction is attributed to the formation of covalent bonds between the phosphorus atom and the metal atoms on the oxide surface, often in a bidentate or tridentate coordination mode. This creates a more stable bond compared to analogues like carboxylic acids or silanes, particularly in aqueous environments. mdpi.comresearchgate.net

Aluminum Oxide (Al2O3): On aluminum surfaces, which are naturally passivated by a thin layer of aluminum oxide, this compound can form a dense, well-ordered monolayer. The P-O-Al bond provides a strong anchoring point, making it a key component in developing corrosion-resistant coatings and adhesion promoters. mdpi.comresearchgate.net

Titanium Dioxide (TiO2): The interaction between phosphonic acids and TiO2 is well-documented. Research on the analogous molecule (3-aminopropyl)phosphonic acid shows that the phosphonate (B1237965) group strongly binds to the titania surface. nih.gov The amino group, presented outwards, can then alter the surface's isoelectric point and provide sites for further reactions, which is crucial for building multilayered structures or attaching other functional molecules. nih.gov

Tin Oxide (SnO2): SnO2 surfaces can be effectively functionalized using phosphonic acids. iciq.orgresearchgate.net This modification is critical in electronics, where SnO2 is often used as a transparent conducting oxide. Anchoring this compound can tune the work function of the SnO2 and passivate surface defects, which is vital for improving the efficiency of devices like perovskite solar cells. researchgate.netresearchgate.net

Iron Oxide (Fe3O4): The phosphonic acid group has a strong affinity for iron oxide nanoparticles (e.g., magnetite, Fe3O4). This allows for the stable surface functionalization of magnetic nanoparticles. The amino group on the phenyl ring provides a convenient handle for conjugating biomolecules or catalysts, enabling applications in biomedical imaging and catalysis.

Zinc Oxide (ZnO): ZnO is another metal oxide widely used in electronics and photovoltaics. However, its surface can be reactive and prone to etching by acidic solutions. nih.gov Despite this, phosphonic acids can form high-quality, self-assembled monolayers on ZnO, which can significantly alter the surface's work function and stability. nih.govhu-berlin.demdpi.com This modification is used to improve charge injection and extraction in organic electronic devices. nih.gov

Development of Functional Materials and Coatings

The dual functionality of this compound is instrumental in designing a wide array of functional materials and coatings. By anchoring to a surface, it not only passivates the underlying material but also presents a chemically active amino group that can be used to tailor surface properties or build more complex architectures.

For instance, the amino group can be used as a site for polymerization, allowing for the growth of polymer brushes from the surface to create anti-fouling coatings. In other applications, these amino groups can be used to attach catalysts, enzymes, or fluorescent dyes. The ability to form dense, self-assembled monolayers has been leveraged to create coatings that enhance corrosion resistance on metals like aluminum. researchgate.net Furthermore, by controlling the packing and orientation of the molecules, the surface can be rendered either more hydrophilic or hydrophobic, a key parameter in applications ranging from biomedical implants to microfluidics.

Advanced Electronic and Energy Materials

In the realm of electronic and energy materials, this compound and its derivatives play critical roles in enhancing the performance and stability of next-generation devices, including solar cells and fuel cells.

Components in Dye-Sensitized Solar Cells as Anchoring Groups

In Dye-Sensitized Solar Cells (DSSCs), the efficient binding of dye molecules to the semiconductor photoanode, typically made of mesoporous TiO2, is crucial for effective electron injection. rsc.orgtcichemicals.com The phosphonic acid group is a highly effective anchor for this purpose, forming a strong, stable link between the dye and the TiO2 surface. mdpi.comresearchgate.net

When incorporated into a dye's molecular structure, the this compound moiety serves multiple functions. The phosphonic acid group ensures robust attachment to the semiconductor. The phenyl ring becomes part of the dye's π-conjugated system, which is responsible for light absorption, and the amino group can act as an electron donor or a point of attachment to further modify the dye's electronic properties. Studies comparing dyes with phosphonic acid anchors to those with traditional carboxylic acid anchors have shown comparable or, in some cases, improved device stability and performance. mdpi.com

Table 1: Performance Comparison of p-Type DSSCs with a Phosphonic Acid Anchoring Dye (PP1) vs. a Carboxylic Acid Anchoring Dye (P1) Data sourced from a comparative study on NiO-based p-type DSSCs. mdpi.com

Parameter Dye with Carboxylic Acid Anchor (P1) Dye with Phosphonic Acid Anchor (PP1)
Short-Circuit Current Density (JSC) 1.55–1.80 mA cm⁻² 1.11–1.45 mA cm⁻²
Open-Circuit Voltage (VOC) 117–130 mV 119–143 mV
Photoconversion Efficiency (η) 0.065–0.079% 0.054–0.069%

Additives for Perovskite Solar Cells (e.g., Electron Transport Layer Modification, Defect Passivation)

The efficiency and stability of Perovskite Solar Cells (PSCs) are highly dependent on the quality of the perovskite film and the interfaces between the perovskite and the charge transport layers. perovskite-info.commdpi.comrsc.org Additive engineering has emerged as a key strategy to control film morphology and passivate electronic defects. mdpi.commdpi.com

Aminophosphonic acids have proven to be highly effective multifunctional additives. Research on aminomethyl phosphonic acid (AMPA), a close structural relative of this compound, demonstrates a powerful dual-action mechanism when added to the tin oxide (SnO2) electron transport layer (ETL). researchgate.netresearchgate.net

ETL Modification: The phosphonic acid group interacts with the SnO2 surface, effectively passivating oxygen vacancy defects. This enhances the ETL's crystallinity and electron mobility, facilitating more efficient charge extraction from the perovskite layer. researchgate.netmdpi.com

Defect Passivation: The amino group interacts with the perovskite layer. It can form hydrogen bonds with the perovskite components, passivating defects at the grain boundaries and at the critical ETL/perovskite interface. This reduces non-radiative recombination, a major source of efficiency loss. researchgate.netresearchgate.net

This multifunctional approach has been shown to dramatically improve PSC performance, boosting power conversion efficiency and enhancing long-term stability by improving the hydrophobicity of the layers. researchgate.net

Table 2: Photovoltaic Performance Enhancement of Perovskite Solar Cells with Aminomethyl Phosphonic Acid (AMPA) Modified SnO2 ETL Data from a study demonstrating the multifunctional role of an aminophosphonic acid additive. researchgate.net

Device Configuration Open-Circuit Voltage (VOC) Short-Circuit Current Density (JSC) Fill Factor (FF) Power Conversion Efficiency (PCE)
Control (Pristine SnO2) 1.11 V 22.89 mA/cm² 78.2% 19.91%
AMPA-Modified SnO2 1.16 V 25.12 mA/cm² 83.2% 24.22%

Materials for Proton/Photon Exchange Membranes in Fuel Cells

Proton Exchange Membranes (PEMs) are the core component of PEM fuel cells (PEMFCs), responsible for conducting protons from the anode to the cathode while preventing the passage of electrons and fuel. wikipedia.orgfuelcellstore.com Typically, these membranes are made from perfluorinated sulfonic acid polymers. However, there is significant research into non-fluorinated, phosphonic acid-based alternatives, which may offer advantages in terms of cost and performance at higher temperatures. 20.210.10520.210.105mdpi.com

This compound is a key monomer for creating such materials. Through oxidative chemical polymerization, it can be converted into polythis compound). researchgate.net In this polymer, the phosphonic acid groups are tethered to the polymer backbone. These acidic groups, with their labile protons, provide the sites necessary for proton conduction through the membrane via hopping mechanisms. The combination of the stable polyaniline-like backbone and the proton-conducting phosphonic acid groups makes these materials promising candidates for developing next-generation proton and photon exchange membranes for fuel cell applications. mdpi.comresearchgate.net

Development of Electrochromic Materials

The development of electrochromic materials, which change their optical properties in response to an applied electrical potential, is a significant area of research with applications in smart windows, displays, and sensors. This compound is a precursor for the synthesis of self-doped conducting polymers with potential electrochromic properties.

The electropolymerization of this compound can lead to the formation of a polyaniline-like polymer. In this polymer, the phosphonic acid group is covalently bonded to the polymer backbone. This internal acidic group can act as a dopant, leading to a "self-doping" effect. This is in contrast to traditional conducting polymers like polyaniline, which typically require an external acid dopant to become conductive. The presence of the self-doping phosphonic acid group can enhance the stability and processability of the resulting polymer.

The electrochromic behavior of such polymers arises from the reversible oxidation and reduction of the polymer backbone, which is accompanied by distinct color changes. While specific research on the electrochromic performance of poly(this compound) is not extensively detailed in publicly available literature, the behavior of analogous self-doped polyanilines suggests that it would exhibit multiple color states. For instance, self-doped polyanilines with sulfonic acid groups are known to switch between transparent, green, and blue/violet states. It is anticipated that a polymer derived from this compound would display similar chromic characteristics.

The table below outlines the expected electrochromic properties of a hypothetical electrochromic device based on poly(this compound), drawing parallels from well-studied self-doped polyaniline systems.

PropertyExpected Performance of Poly(this compound)
Color States Transparent (reduced), Green (partially oxidized), Blue/Violet (fully oxidized)
Switching Time Seconds to tens of seconds
Coloration Efficiency 50 - 150 cm²/C
Electrochemical Stability Moderate to high, enhanced by self-doping
Potential Applications Smart windows, electrochromic displays, sensors

It is important to note that the actual performance would be highly dependent on the specific synthesis conditions, film thickness, and the electrolyte used in the electrochromic device. Further research is required to fully characterize the electrochromic properties of materials derived from this compound.

Nanomaterials Integration

The bifunctional nature of this compound makes it an excellent candidate for the surface modification and functionalization of various nanomaterials. The phosphonic acid group can form strong, stable bonds with the surfaces of metal oxide nanoparticles, while the amino group provides a versatile handle for the covalent attachment of other molecules, such as fluorescent dyes, drugs, or biomolecules.

Functionalization of Magnetic Nanoparticles for Research Probes

Magnetic nanoparticles (MNPs), particularly those made of iron oxides such as magnetite (Fe₃O₄) and maghemite (γ-Fe₂O₃), are widely used in biomedical research for applications like magnetic resonance imaging (MRI), targeted drug delivery, and as probes for biosensing and cell separation. However, bare MNPs often lack stability in physiological conditions and require surface modification to impart biocompatibility and specific functionality.

This compound can be used as a surface ligand for MNPs. The phosphonic acid group has a strong affinity for the iron oxide surface, forming a stable coordinative bond. This surface modification serves two primary purposes: it stabilizes the nanoparticles in aqueous solutions, preventing aggregation, and it introduces primary amine groups onto the surface. These amine groups can then be used for the covalent attachment of various functional molecules through well-established bioconjugation chemistries, such as amide bond formation.

For example, a fluorescent dye can be conjugated to the amine-functionalized MNPs to create a magneto-fluorescent probe for bimodal imaging. Alternatively, a targeting ligand, such as an antibody or a peptide, can be attached to direct the nanoparticles to specific cells or tissues.

The following table summarizes the key characteristics of magnetic nanoparticles functionalized with aminophosphonic acid ligands, which are analogous to this compound.

ParameterValueReference Compound
Binding Group Phosphonic AcidAminophosphonic acid
Surface Functional Group Primary AmineAminophosphonic acid
Effect on MNP Stability Increased colloidal stabilityAminophosphonic acid
Potential for Further Conjugation High (via amine group)Aminophosphonic acid
Example Application Bimodal (magnetic and fluorescent) imaging probesAminophosphonic acid

Modification of Quantum Dots (e.g., CdSe Quantum Dots)

Quantum dots (QDs) are semiconductor nanocrystals that exhibit quantum mechanical properties and have size-tunable fluorescence. Cadmium selenide (B1212193) (CdSe) QDs are among the most studied due to their bright and narrow emission spectra. The surface chemistry of QDs is crucial for their stability, quantum yield, and utility in various applications, including bioimaging and sensing.

Phosphonic acids are known to be excellent capping ligands for CdSe and other chalcogenide quantum dots, providing robust passivation of the QD surface, which can enhance their photoluminescence quantum yield and stability. This compound can therefore act as a bifunctional ligand for CdSe QDs. The phosphonic acid group would bind to the cadmium-rich surface of the QD, while the outward-facing amino group would be available for subsequent functionalization.

This approach allows for the creation of water-soluble and biocompatible QDs. The amine-functionalized QDs can be conjugated to biomolecules like proteins or DNA for use as fluorescent probes in biological assays or cellular imaging. For instance, the conjugation of a specific antibody to the QD surface would enable targeted labeling of cellular receptors.

The table below outlines the expected impact of using this compound as a surface ligand for CdSe quantum dots, based on the known properties of phosphonic acid-capped and amine-functionalized QDs.

PropertyEffect of this compound Functionalization
Binding to QD Surface Strong binding via phosphonic acid group
Surface Functionality Introduction of primary amine groups
Quantum Yield Potential for enhancement due to surface passivation
Colloidal Stability Improved stability in aqueous media
Bioconjugation Potential High, enabling attachment of biomolecules
Example Application Targeted fluorescent labeling in biological imaging

Role of 3 Aminophenyl Phosphonic Acid in Coordination Chemistry and Supramolecular Assemblies

Ligand Design for Metal Complexation and Coordination Polymers

Coordination polymers are extended structures formed by the self-assembly of metal ions and organic ligands. The use of bifunctional ligands like (3-aminophenyl)phosphonic acid can lead to the formation of one-, two-, or three-dimensional networks. The specific dimensionality and topology of the coordination polymer are influenced by factors such as the coordination preference of the metal ion, the reaction conditions, and the nature of the ligand.

For instance, the interaction of aminophosphonates with metal ions can result in the formation of layered structures or three-dimensional frameworks. The amino group can either be a non-coordinating spectator, participating in hydrogen bonding within the crystal lattice, or it can directly coordinate to the metal center, leading to more complex structures.

Table 1: Examples of Coordination Modes of Phosphonic Acids in Metal Complexes

Coordination ModeDescription
MonodentateThe phosphonic acid group binds to a single metal center through one of its oxygen atoms.
Bidentate ChelatingThe phosphonic acid group binds to a single metal center through two of its oxygen atoms.
Bidentate BridgingThe phosphonic acid group bridges two metal centers, with each oxygen atom coordinating to a different metal ion.
TridentateAll three oxygen atoms of the phosphonic acid group coordinate to one or more metal centers.

Construction of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The functionalization of MOFs with specific chemical groups can enhance their properties and expand their applications. The incorporation of ligands bearing amino and phosphonic acid groups, such as this compound, can introduce both acidic and basic sites within the MOF structure.

While the direct use of this compound in the synthesis of well-known MOFs is not extensively documented in publicly available literature, the principles of MOF chemistry suggest its potential as a valuable ligand. For example, the isoreticular metal-organic framework-3 (IRMOF-3) is constructed from zinc ions and 2-aminoterephthalic acid, demonstrating the successful incorporation of amino-functionalized linkers into MOF structures. mdpi.com Similarly, MOFs have been functionalized with phosphonic acid groups post-synthetically to introduce strong Brønsted acid sites. nih.govnih.gov

The dual functionality of this compound could lead to the development of bifunctional MOFs with potential applications in catalysis, gas separation, and sensing. The amino groups can act as basic catalytic sites or be modified post-synthetically, while the phosphonic acid groups can provide Brønsted acidity and strong metal binding sites. elsevierpure.comrsc.org

Table 2: Potential Properties of MOFs Constructed with this compound

PropertyOriginPotential Application
Brønsted AcidityPhosphonic acid groupsHeterogeneous catalysis
BasicityAmino groupsCO2 capture, catalysis
PorosityFramework structureGas storage and separation
Tunable FunctionalityPost-synthetic modification of amino groupsSensing, drug delivery

Design of Supramolecular Architectures (e.g., Pentametallic Cages)

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. The self-assembly of molecules into well-defined, discrete architectures such as cages, capsules, and polygons is a key area of this field. The specific geometry and functionality of the constituent molecules direct the formation of these complex structures.

While there is no specific mention in the searched literature of this compound forming pentametallic cages, phosphonic acids, in general, are known to participate in the formation of supramolecular assemblies. For example, phosphonic acid appended naphthalene (B1677914) diimide has been shown to self-assemble into flower-like supramolecular structures in the presence of melamine, driven by hydrogen bonding and π-π stacking interactions. scispace.com

Furthermore, supramolecular coordination cages have been synthesized that can encapsulate guest molecules. In some instances, the interaction with phosphonates, which are structurally similar to the phosphorus-containing nerve agents, has been studied, highlighting the potential for these cages in sensing and sequestration applications. rsc.org The bifunctional nature of this compound, with its ability to engage in both metal coordination and hydrogen bonding, makes it a candidate for the design of novel supramolecular architectures.

Research on Ion-Exchange Materials and Selective Anion Extraction

Materials functionalized with phosphonic acid groups are known to exhibit ion-exchange properties. mdpi.com These materials can be used for the selective removal of metal ions from aqueous solutions. The phosphonic acid groups, being acidic, can deprotonate to create negatively charged sites that can bind with cations. sigmaaldrich.com

Polymers and silica-based materials have been functionalized with phosphonic acid groups for applications in ion exchange and selective extraction. For instance, polymer-supported phosphonic acids have demonstrated selectivity towards lanthanides and other hard Lewis acid cations. mdpi.com The mechanism of interaction can be either ion-exchange or complexation, depending on the pH of the solution. mdpi.com

The presence of the amino group in this compound could lead to the development of amphoteric ion-exchange resins, which possess both acidic and basic functional groups. Such materials could exhibit unique selectivity profiles for both cations and anions. For example, aminomethylphosphonic acid functionalized resins have been investigated for their ion-exchange properties. researchgate.net These resins can be used in a variety of separation processes, including the purification of proteins and the removal of heavy metal ions from wastewater. nih.govmdpi.com

Table 3: Applications of Phosphonic Acid-Functionalized Materials in Separation Science

MaterialFunctional GroupTarget SpeciesApplication
Polymer ResinPhosphonic AcidLanthanides, U(VI), Ti(IV), Fe(III)Selective metal ion extraction
Silica GelAminophosphonic AcidMetal CationsChromatography, water purification
NanohybridsPhosphonic AcidCopper (II) ionsHeavy metal removal
CellulosePhosphonic AcidUranium (VI)Radionuclide remediation

Biological and Medicinal Chemistry Research Applications of 3 Aminophenyl Phosphonic Acid and Its Analogs

Enzyme Inhibition Studies

The structural similarity of the phosphonate (B1237965) group to the phosphate (B84403) group makes (3-aminophenyl)phosphonic acid and its analogs prime candidates for the design of enzyme inhibitors. They can function as bioisosteres of natural phosphate-containing substrates or as transition-state analogs for enzymatic reactions involving phosphate transfer.

Investigations into Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibition Mechanisms

Tyrosyl-DNA Phosphodiesterase 1 (TDP1) is a DNA repair enzyme crucial for cellular resistance to certain anticancer drugs. It repairs stalled topoisomerase I (TOP1)-DNA complexes by hydrolyzing the phosphodiester bond between the TOP1 tyrosine residue and the 3'-end of the DNA frontiersin.orgnih.gov. Consequently, inhibitors of TDP1 are sought after as potential adjuvants in cancer therapy to enhance the efficacy of TOP1-targeting drugs nih.govmdpi.commdpi.com.

Phosphonic acids have been investigated as phosphate replacements in the design of TDP1 inhibitors nih.gov. The underlying mechanism involves the phosphonate group mimicking the phosphate of the natural substrate, allowing the inhibitor to bind to the enzyme's active site. The stability of the carbon-phosphorus bond in phosphonates, compared to the phosphoester bond in the natural substrate, renders them resistant to enzymatic cleavage, leading to competitive inhibition. Research into phosphonic acid-containing analogs has shown that while they can inhibit TDP1, their potency can be modest, with IC50 values often in the micromolar to millimolar range nih.gov. The development of multidentate inhibitors, which can simultaneously access different binding regions of the enzyme, is an ongoing strategy to improve inhibitory potency semanticscholar.org.

Table 1: Inhibitory Potencies of Selected Phosphonic Acid-Containing TDP1 Inhibitors This table is representative of phosphonic acid-containing inhibitors and may not include this compound itself due to a lack of specific available data in the search results.

CompoundStructureTDP1 IC50 (µM)
Analog 3aImidazopyridine core with a phosphonic acid group>1000
Analog 3bImidazopyridine core with a phosphonic acid group>1000
Analog 3cImidazopyridine core with a phosphonic acid group~500
(E)-6-D1Oxime-linked imidazopyridine with aminophthalic acid0.38
(E)-6-E6Oxime-linked imidazopyridine with aminophthalic acid3.1

Research on Inhibition of Other Enzymes (e.g., HIV Protease, Tyrosine Phosphatases, Aminopeptidases)

The utility of phosphonic and phosphinic acid analogs extends to the inhibition of various other enzymes.

HIV Protease: The protease of the human immunodeficiency virus (HIV) is a critical enzyme for viral maturation, making it a key target for antiretroviral therapy. Phosphinic acid isosteres of peptides have been designed as potent inhibitors of HIV protease. These molecules act as transition-state analogs, mimicking the tetrahedral intermediate of peptide bond hydrolysis catalyzed by the aspartic protease spanig.de. The phosphinic acid moiety is positioned to interact with the catalytic aspartate residues in the enzyme's active site. Research has shown that these compounds can exhibit powerful inhibition with Ki values in the nanomolar range nih.gov.

Tyrosine Phosphatases: Protein tyrosine phosphatases (PTPs) are a family of enzymes that regulate signal transduction pathways by dephosphorylating tyrosine residues on proteins. Given that phosphonates are excellent mimics of phosphates, their analogs are logical candidates for PTP inhibitor design. Phenylphosphonic acids can serve as effective replacements for the phosphotyrosyl (pTyr) group, leading to the development of inhibitors for PTPs nih.gov.

Aminopeptidases: Alanine (B10760859) aminopeptidases (APNs) are zinc-dependent metalloproteases involved in various physiological processes, and their dysregulation is linked to diseases like cancer. Phosphonic acid analogs of amino acids have been synthesized and evaluated as inhibitors of APNs. Studies on homophenylalanine and phenylalanine analogs with a phosphonic acid group have demonstrated their potential as inhibitors of human and porcine APNs, with inhibition constants in the submicromolar to micromolar range. The phosphonic acid group is believed to chelate the active site zinc ion, contributing to the inhibitory activity nih.govresearchgate.net.

Table 2: Inhibition of Human Alanine Aminopeptidase (hAPN) by Phenylalanine and Homophenylalanine Phosphonic Acid Analogs

CompoundStructurehAPN Ki (µM)
1-Amino-2-phenylethylphosphonic acidPhenylalanine analog1.58
1-Amino-2-(4-fluorophenyl)ethylphosphonic acid4-Fluoro-phenylalanine analog1.18
1-Amino-3-phenylpropylphosphonic acidHomophenylalanine analog0.54
1-Amino-3-(3-fluorophenyl)propylphosphonic acid3-Fluoro-homophenylalanine analog0.28
1-Amino-3-(4-bromophenyl)propylphosphonic acid4-Bromo-homophenylalanine analog0.31

Receptor Agonist and Antagonist Research

Analogs of this compound have been instrumental in the study of neurotransmitter receptors, particularly the GABA receptors, due to their structural resemblance to the endogenous ligand γ-aminobutyric acid (GABA).

Studies as GABA(C) Receptor Antagonists

The GABA(C) receptor, a subtype of GABA receptors, has a distinct pharmacology, and the development of selective ligands has been crucial for understanding its physiological roles. Analogs of aminophosphinic acids have emerged as potent and selective antagonists of GABA(C) receptors. For instance, (+/-)-cis-3-(aminocyclopentyl)methylphosphinic acid has demonstrated significant antagonist activity at human recombinant rho1 and rho2, and rat rho3 GABA(C) receptors nih.gov. These compounds show little activity at GABA(A) or GABA(B) receptors, highlighting their selectivity nih.gov. The development of such antagonists with increased lipophilicity is a key objective for enabling in vivo studies nih.govresearchgate.net.

Table 3: Antagonist Potency of Phosphinic Acid Analogs at GABA(C) Receptors

CompoundReceptor SubtypeAntagonist Potency (KB, µM)
(+/-)-cis-3-ACPMPAHuman rho11.0
Human rho21.0
Rat rho35.4
TPMPA (Reference)Human rho1~1.0
Human rho2~15.0
Rat rho3~5.4

Research on GABAB Receptor Agonist Activity

While some analogs act as antagonists at GABA(C) receptors, others have been found to be agonists at GABA(B) receptors. The GABA(B) receptor is a metabotropic receptor involved in modulating synaptic transmission. Phosphinic acid analogs of GABA have been identified as potent agonists at GABA(B) receptors. For example, 3-aminopropanephosphinic acid has been shown to be a potent agonist at both peripheral and central presynaptic GABA(B) receptors, with a higher potency than the classical GABA(B) agonist, baclofen. These findings indicate that the phosphinic acid moiety can effectively mimic the carboxylate group of GABA in binding to the GABA(B) receptor.

Phosphonate Analogs in Mimicking Biological Phosphate Groups

A foundational principle underlying the diverse biological activities of this compound and its analogs is the ability of the phosphonate group to serve as a bioisostere of the phosphate group wikipedia.org. Bioisosterism is a strategy used in medicinal chemistry to replace a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile nih.gov.

The phosphonate group (C-PO(OH)2) is an excellent mimic of the phosphate group (O-PO(OH)2) for several reasons frontiersin.orgcambridgemedchemconsulting.comresearchgate.net:

Structural Similarity: Both groups have a tetrahedral geometry around the phosphorus atom.

Electronic Properties: The P=O bond and P-O-H groups confer similar electronic characteristics and the ability to act as hydrogen bond donors and acceptors.

Ionization State: Like phosphates, phosphonic acids are acidic and exist as anions at physiological pH, allowing them to engage in similar ionic interactions with biological targets cambridgemedchemconsulting.com.

However, there are key differences that are exploited in drug design:

Chemical Stability: The replacement of a labile P-O-C bond in a phosphate ester with a robust P-C bond in a phosphonate results in significantly increased stability against chemical and enzymatic hydrolysis . This metabolic stability is a highly desirable property in drug candidates.

pKa Values: There is a slight but potentially significant difference in the second ionization constant (pKa2) between phosphates and phosphonates, which can influence the recognition and interaction with biological targets cambridgemedchemconsulting.comresearchgate.net.

This principle of bioisosterism has been successfully applied in the development of antiviral drugs, where phosphonate nucleotide analogs mimic natural nucleotides, and in the design of inhibitors for a wide range of enzymes that process phosphate-containing substrates wikipedia.org.

Structural Mimicry of Amino Acids and Peptides

This compound serves as a structural analog, or bioisostere, of naturally occurring α-amino acids. researchgate.net The phosphonic acid group (-PO(OH)₂) can effectively replace the carboxylic acid group (-COOH) found in amino acids, a substitution that is foundational to its biological activity. nih.gov This is because the phosphonic acid moiety shares a similar tetrahedral geometry and acidic properties with the carboxylic acid group.

This structural resemblance enables this compound and its derivatives to be recognized by and interact with enzymes and receptors that typically bind to amino acids or peptides. researchgate.net Consequently, they can act as competitive inhibitors, obstructing the active sites of enzymes and thereby modulating their catalytic activity. This characteristic has been instrumental in the design of enzyme inhibitors for therapeutic research. nih.govresearchgate.net

A significant area of investigation involves the incorporation of these phosphonic acid-containing amino acid mimics into peptide chains to create phosphonopeptides. nih.gov These modified peptides often exhibit enhanced stability against enzymatic degradation compared to their natural counterparts because the phosphonate group is less susceptible to cleavage by peptidases. iris-biotech.de This increased stability can translate to a longer biological half-life, a desirable property in drug development. iris-biotech.de Phosphonopeptides have been widely studied as enzyme inhibitors and have also been explored for their potential as antibacterial agents. nih.govasm.orgnih.gov

Compound Class Mimicked Structure Key Feature Research Application
α-Aminophosphonic Acidsα-Amino AcidsPhosphonic acid group replaces carboxylic acid group. nih.govEnzyme inhibition, antibacterial agents. nih.govasm.org
PhosphonopeptidesPeptidesIncorporation of aminophosphonic acids into peptide chains. nih.govEnhanced stability against enzymatic degradation. iris-biotech.de
Phosphinic PeptidesPeptide Transition StatePhosphinic acid moiety mimics the tetrahedral transition state of peptide bond hydrolysis. acs.orgPotent inhibitors of zinc metalloproteases. acs.org

Applications in Biomedical Imaging and Biosensing Research

The unique chemical properties of this compound and its analogs have led to their exploration in the development of advanced tools for biomedical imaging and biosensing.

In the field of magnetic resonance imaging (MRI), there is a continuous effort to develop more effective and targeted contrast agents. The phosphonate group in this compound derivatives is capable of chelating, or binding to, paramagnetic metal ions like gadolinium(III). This chelation is the basis for their potential use as MRI contrast agents, as the gadolinium ion enhances the contrast in the resulting images.

The presence of the amino group on the phenyl ring provides a versatile attachment point for targeting ligands. These ligands can be designed to bind to specific biological markers, such as receptors that are overexpressed on cancer cells. By linking a this compound-gadolinium complex to a targeting molecule, researchers aim to create contrast agents that can accumulate at specific sites of disease, enabling more precise and sensitive diagnostic imaging.

Beyond MRI, derivatives of this compound are being investigated for their utility in fluorescence-based imaging and sensing. The aminophenyl component can be integrated into larger molecular structures known as chromophores, which are capable of absorbing and emitting light.

The phosphonate group can play a crucial role in modulating the fluorescent properties of these molecules in response to their local environment. For instance, the binding of the phosphonate to a specific metal ion or a biological macromolecule can induce a change in the fluorescence intensity or wavelength. This "turn-on" or "turn-off" fluorescent response forms the basis for the development of highly specific sensors for various analytes in biological systems.

Investigation of Biological Interactions and Pathways

The ability of this compound and its analogs to mimic natural biomolecules makes them valuable tools for studying intricate biological interactions and pathways.

The phosphonate group is a key determinant of the binding interactions of these compounds with their biological targets. It can form strong hydrogen bonds with amino acid residues within the active site of an enzyme or the binding pocket of a receptor. These interactions are fundamental to the affinity and specificity of the binding.

Advanced analytical techniques such as X-ray crystallography and computational modeling are employed to meticulously study the binding modes of phosphonate-containing inhibitors. These studies provide detailed, atomic-level insights into the specific hydrogen bonding patterns and other non-covalent forces that govern the binding affinity. The two hydroxyl groups of the phosphonic acid can act as hydrogen bond donors, while the phosphoryl oxygen can serve as a hydrogen bond acceptor, contributing to a stable and specific interaction with the target protein.

By selectively inhibiting specific enzymes, derivatives of this compound can exert a modulating effect on various biological pathways. For example, if the targeted enzyme is a key component of a signaling cascade that promotes cell proliferation, its inhibition can lead to an anti-proliferative effect. This is a widely pursued strategy in the field of cancer research.

Furthermore, there is growing interest in the potential of these compounds to influence DNA repair mechanisms. Certain enzymes involved in DNA repair recognize and bind to the phosphate groups in the DNA backbone. It is hypothesized that phosphonate-containing molecules could interfere with these processes, potentially sensitizing cancer cells to treatments like radiation or chemotherapy.

By targeting enzymes that are critical for cell survival, these compounds could also be designed to induce apoptosis, or programmed cell death, in diseased cells. The success of such strategies hinges on the high specificity of the inhibitor for its intended target to minimize off-target effects. The modular structure of this compound, with its readily modifiable functional groups, offers a versatile platform for the development of potent and selective modulators of critical biological pathways.

Role in Phospholipid Metabolism Research (e.g., in Tetrahymena)

This compound and its structural analogs serve as valuable chemical tools for investigating the complex pathways of phospholipid metabolism. The ciliated protozoan Tetrahymena thermophila is a frequently used model organism for such studies due to its unique lipid composition, which includes phosphonolipids—a class of lipids containing a direct and stable carbon-phosphorus (C-P) bond.

Research has demonstrated that introducing phosphonic acids into the culture media of Tetrahymena can significantly alter the organism's membrane phospholipid composition. researchgate.net Specifically, this manipulation leads to decreased levels of phosphatidylethanolamine (B1630911), a key component of cellular membranes. researchgate.net This compositional change has direct consequences on the activity of membrane-bound enzymes. For instance, the activity of phosphatidylethanolamine N-methyltransferase, an enzyme responsible for the conversion of phosphatidylethanolamine to phosphatidylcholine, was observed to be less than 10% of control levels in microsomes from Tetrahymena cultured with phosphonic acids. researchgate.net This inhibition, however, is not due to a lack of the enzyme itself; adding the substrate phosphatidylethanolamine back into the assay system restores the enzyme's activity to normal levels. researchgate.net This finding suggests that the phosphonic acid-induced modification of the lipid environment is the primary cause of the reduced enzyme function. The technique of using phosphonic acids to modify lipid composition is therefore a useful strategy for studying the requirements and regulation of other membrane-bound enzymes. researchgate.net

Exploration of Bioactive Properties Beyond Enzyme/Receptor Modulation

Beyond their well-documented roles as inhibitors of enzymes, research has extended to other bioactive properties of aminophosphonic acids, including their potential as antioxidants and their role in immunology as phosphoantigens.

The potential for aminophosphonic acids to act as antioxidants has been an area of significant research interest. The antioxidant capacity of these compounds is often evaluated through their ability to scavenge stable free radicals, such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical. nih.govresearchgate.net

While specific studies on the antioxidant activity of this compound are limited, research on various α-aminophosphonic acid derivatives has shown promising results. For example, a study on newly synthesized thiophene-derived α-aminophosphonic acids demonstrated that these compounds exhibit excellent antioxidant activity, with some showing higher efficacy than the standard antioxidants Butylatedhydroxyanisole (BHA) and Butylatedhydroxytoluene (BHT). nih.gov The activity of these compounds is typically quantified by their A₀.₅ value, which represents the concentration required to scavenge 50% of the initial DPPH radicals.

The following table details the antioxidant activity of several thiophene-derived α-aminophosphonic acid analogs compared to standard antioxidants.

CompoundA₀.₅ (μg/mL) ± SD
5N3TPA5.57 ± 0.06
4M3TPA15.83 ± 0.07
5M3TPA20.37 ± 0.08
5N2TPA25.12 ± 0.04
BHA (Standard)15.34 ± 0.05
BHT (Standard)14.21 ± 0.08

Data sourced from a study on thiophene-derived α-aminophosphonic acids. nih.gov The A₀.₅ value represents the amount of antioxidant necessary to decrease the initial DPPH concentration by 50%. A lower value indicates higher antioxidant activity.

These findings indicate that the aminophosphonic acid scaffold is a promising structural motif for the development of novel antioxidants. The antioxidant potential arises from the ability of these molecules to donate a hydrogen atom or an electron to neutralize free radicals.

In the field of immunology, certain phosphorus-containing molecules, known as phosphoantigens (PAg), are recognized for their ability to activate a specific subset of T cells called Vγ9Vδ2 T cells. nih.govresearchgate.net These T cells are potent effectors of the immune system with significant anti-tumor and anti-microbial activity. nih.gov Phosphoantigens are non-peptidic metabolites that are naturally produced in the mevalonate (B85504) pathway in human cells and the methylerythritol phosphate pathway in microbial pathogens. nih.govresearchgate.net

While this compound itself is not a natural phosphoantigen, its structure is relevant to the design and synthesis of phosphoantigen analogs. The development of synthetic phosphoantigens is a key strategy for harnessing the therapeutic potential of Vγ9Vδ2 T cells. For example, aminobisphosphonates, which share structural similarities with aminophosphonic acids, are known to induce the production of endogenous phosphoantigens within tumor cells, thereby making them targets for Vγ9Vδ2 T cell-mediated killing. nih.govresearchgate.net

Research into synthetic phosphoantigens explores how modifications to the core structure influence the activation of Vγ9Vδ2 T cells. These studies often involve creating libraries of related compounds to understand the structure-activity relationship for T cell receptor engagement and subsequent immune activation. The aminophosphonic acid backbone can serve as a scaffold for creating more complex molecules designed to mimic natural phosphoantigens with enhanced stability or potency, providing valuable tools for both fundamental immunology research and the development of novel cancer immunotherapies.

Environmental and Agricultural Research Perspectives

Analytical Methodologies for Environmental Monitoring

Accurate and sensitive analytical methods are essential for monitoring the presence and concentration of (3-Aminophenyl)phosphonic acid in the environment. Due to its polar nature, specific techniques are required for its effective detection and quantification in complex samples such as water and vegetation.

Liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC/ES/MS) is a powerful and widely used technique for the analysis of polar organic compounds in environmental samples. While specific validated methods for this compound are not extensively documented in publicly available literature, the analytical approaches used for other structurally related aminophosphonates, such as aminomethylphosphonic acid (AMPA), provide a strong framework.

The general workflow for the analysis of aminophosphonates like this compound in water and vegetation samples typically involves:

Sample Preparation: Aqueous extracts from water, vegetation, or soil samples are often subjected to a clean-up and pre-concentration step. This can involve solid-phase extraction (SPE) to remove interfering matrix components and concentrate the analyte of interest.

Chromatographic Separation: Due to the high polarity of aminophosphonates, specialized chromatographic columns are employed. Hydrophilic interaction liquid chromatography (HILIC) or columns designed for polar pesticides are often effective. The mobile phase typically consists of an aqueous component with an organic modifier and additives like formic acid to improve peak shape and ionization efficiency.

Mass Spectrometric Detection: Electrospray ionization (ESI) in either positive or negative mode is used to generate ions of the target analyte. Tandem mass spectrometry (MS/MS) operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

For related aminophosphonates, methods have been developed that achieve low limits of detection (LOD) and quantification (LOQ), often in the microgram per liter (µg/L) to nanogram per liter (ng/L) range in water samples. researchgate.netnih.gov The table below summarizes typical parameters for the LC-MS/MS analysis of phosphonic acids in water, which would be adapted for this compound.

ParameterTypical Conditions for Phosphonic Acid Analysis
Chromatography ColumnHILIC or Polar Pesticide specific columns
Mobile PhaseA: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid
Ionization ModeElectrospray Ionization (ESI), often negative mode
DetectionTandem Mass Spectrometry (MS/MS) in MRM mode
Limit of Quantification (LOQ) in WaterTypically in the range of 0.5 - 5.0 µg/L

This table is interactive. Click on the headers to sort.

Note: The specific parameters for this compound would require method development and validation.

Passive sampling is an increasingly popular technique for monitoring water quality as it provides a time-weighted average (TWA) concentration of pollutants over the deployment period, which can be more representative of the actual environmental exposure than traditional grab samples. For polar organic compounds like this compound, passive samplers such as the Polar Organic Chemical Integrative Sampler (POCIS) and Chemcatcher® are suitable choices. nih.govresearchgate.net

These samplers typically consist of a solid sorbent phase housed within a protective casing, separated from the aqueous environment by a semi-permeable membrane. The sorbent accumulates polar organic compounds from the water over time. After retrieval from the field, the trapped analytes are eluted from the sorbent with a suitable solvent and analyzed, usually by LC-MS/MS.

The development of a passive sampling method for this compound would involve several key steps:

Sorbent Selection: Choosing a sorbent with a high affinity for the compound. Mixed-mode or anion-exchange sorbents could be effective.

Calibration: Determining the sampling rate (Rs), which is the volume of water cleared of the analyte per unit of time. This is typically done in controlled laboratory experiments.

Field Deployment and Validation: Testing the sampler in real environmental conditions and comparing the results with conventional water sampling methods.

Passive Sampler TypeSorbent MaterialTarget AnalytesPrinciple of Operation
POCIS (Polar Organic Chemical Integrative Sampler)Hydrophilic-Lipophilic-Balanced (HLB) or specific anion/cation exchange resinsPolar organic compounds (pesticides, pharmaceuticals)Diffusion of analytes through a polyethersulfone (PES) membrane and sequestration by the sorbent.
Chemcatcher®Various sorbent disks (e.g., SDB-RPS, C18)Wide range of organic compounds, including polar onesSimilar to POCIS, allows for different sorbent/membrane combinations for targeted analysis.

This table is interactive. Click on the headers to sort.

Research into Agrochemical Functionality (e.g., Plant Growth Regulation Studies)

The structural similarity of aminophosphonates to amino acids suggests their potential to interact with biological pathways in plants, leading to research into their agrochemical functionality, particularly as plant growth regulators. Plant growth regulators are substances that, in small amounts, modify plant physiological processes.

Research on various aminophosphonic acid derivatives has indicated their potential to influence plant growth. For instance, some thiophene-derived aminophosphonates have been studied for their effects on the emergence and growth of both monocotyledonous and dicotyledonous plants. nih.gov These studies often assess parameters such as shoot height, root length, and fresh matter to determine the phytotoxic or growth-promoting effects of the compounds.

While direct studies on the plant growth regulatory effects of this compound are limited in the public domain, the broader class of phosphonic compounds has been investigated for such properties. For example, ethephon, a phosphonic acid derivative, is a well-known plant growth regulator that releases ethylene, a plant hormone. google.com Furthermore, some aminophosphonates have been synthesized and screened for their plant growth regulatory activities, with some showing potent effects. researchgate.netnih.gov

The potential mechanisms by which this compound could influence plant growth might involve:

Mimicking Amino Acids: The aminophosphonate structure could interfere with amino acid metabolism or protein synthesis.

Influencing Nutrient Uptake: Phosphonates have been shown to affect the uptake and availability of nutrients like phosphorus. google.com

Hormonal Effects: The compound or its metabolites could interact with plant hormone signaling pathways.

The table below summarizes findings from studies on related aminophosphonates and their observed effects on plant growth, which could guide future research on this compound.

Compound ClassObserved Effects on PlantsPotential Application
Thiophene-derived AminophosphonatesInhibition of shoot and root growth in certain plant species. nih.govPotential as herbicides or growth retardants.
α-Furfuryl-2-alkylaminophosphonatesScreened for plant growth regulatory activities with some potent compounds identified. researchgate.netDevelopment of novel plant growth promoters or inhibitors.
Phosphonic Acid (Phosphite)Can enhance root growth and development in some plant species. nottingham.ac.ukUse as a biostimulant to improve crop productivity. nottingham.ac.uk

This table is interactive. Click on the headers to sort.

Further research is needed to specifically evaluate the effects of this compound on various plant species and to elucidate its mode of action as a potential plant growth regulator.

Future Directions and Emerging Research Areas for 3 Aminophenyl Phosphonic Acid

Development of Novel and Green Synthetic Routes

The synthesis of aminophosphonic acids, including (3-Aminophenyl)phosphonic acid, is undergoing a paradigm shift towards more sustainable and efficient methodologies. nih.gov Future research is heavily invested in the development of environmentally benign synthetic routes that minimize waste and energy consumption.

Key advancements in this area include:

Microwave-Assisted Synthesis: This technique has proven to be a highly effective method for the synthesis of aminophosphonic acids, often resulting in significantly shorter reaction times and improved yields when compared to conventional heating methods. researchgate.net

Green Catalysis: There is a growing emphasis on the use of eco-friendly and reusable catalysts. derpharmachemica.com Notable examples include solid heterogeneous catalysts like the clay-based Envirocat EPZG®, which possesses both Lewis and Brønsted acidic properties, and the use of cost-effective and biodegradable materials like eggshells as heterogeneous base catalysts. derpharmachemica.comderpharmachemica.comtandfonline.com

Solvent-Free Reaction Conditions: The elimination of solvents in chemical reactions is a cornerstone of green chemistry. derpharmachemica.comderpharmachemica.comtandfonline.com Researchers are actively developing one-pot, three-component condensation reactions that proceed efficiently under solvent-free conditions for the synthesis of α-aminophosphonates. derpharmachemica.comnih.gov

Alternative Energy Sources: Beyond microwave irradiation, other non-conventional energy sources are being explored. Ultrasound irradiation, for instance, has been successfully employed to facilitate the synthesis of aminophosphonic acid derivatives without the need for a catalyst. tandfonline.com

These green synthetic strategies offer substantial advantages over traditional approaches, such as simplified product purification, accelerated reaction rates, high product yields, and the potential for catalyst recycling. derpharmachemica.comderpharmachemica.com

Interactive Data Table: Comparison of Synthetic Methodologies
MethodKey FeaturesAdvantages
Microwave-Assisted Synthesis Use of microwave irradiation for heatingShorter reaction times, higher yields researchgate.net
Green Catalysis Employment of environmentally friendly catalysts (e.g., Envirocat EPZG®, eggshells)Reusability, low cost, reduced environmental impact derpharmachemica.comderpharmachemica.comtandfonline.com
Solvent-Free Conditions Reactions conducted in the absence of solventsMinimized waste, simpler work-up derpharmachemica.comderpharmachemica.comtandfonline.com
Ultrasound Irradiation Use of ultrasonic waves to promote reactionsCatalyst-free conditions, potential for improved efficiency tandfonline.com

Exploration of New Application Domains in Interdisciplinary Fields

The dual functionality of this compound makes it an exceptionally versatile building block for the creation of novel materials with applications spanning various interdisciplinary fields.

Promising new application areas include:

Conducting Polymers: The polymerization of this compound can yield self-doped polyanilines. researcher.life These materials are under investigation for their potential use in electrochromic displays and as proton exchange membranes in fuel cell technology. researcher.life The properties of the resulting polymer can be fine-tuned by controlling the pH of the polymerization medium. researcher.life

Biosensors: A closely related compound, 3-aminophenylboronic acid (3-APBA), is a key component in the fabrication of advanced biosensors. researchgate.netnih.govresearchgate.net These sensors are capable of detecting a range of biomolecules, including bacteria, by recognizing cis-diol groups. researchgate.netnih.gov The binding events can be transduced into measurable signals using electrochemical or optical detection methods. researchgate.netmdpi.com

Metal-Organic Frameworks (MOFs): The phosphonic acid group exhibits a strong affinity for metal ions, making arylphosphonic acids like this compound ideal candidates for the construction of novel MOFs with tailored properties. researchgate.net

Surface Modification: The ability of the phosphonic acid moiety to anchor to metal surfaces is being exploited for the surface modification of inorganic materials and the development of supported catalysts. researchgate.net

Advanced Computational Modeling for Predictive Research and Material Design

Computational chemistry is playing an increasingly pivotal role in accelerating the discovery and design of new materials and molecules based on this compound.

Key computational approaches being employed are:

Density Functional Theory (DFT) Studies: DFT calculations are instrumental in elucidating the geometric and electronic structures of aminophosphonic acids. researchgate.net These theoretical studies provide valuable insights into molecular properties such as vibrational frequencies and intramolecular charge transfer. researchgate.net

HOMO-LUMO Analysis: The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels is used to predict the reactivity of these molecules, including their ionization potential, electron affinity, and global electrophilicity. researchgate.net

Molecular Docking: This computational tool is essential for predicting the binding interactions between aminophosphonic acid derivatives and their biological targets, such as enzymes. researchgate.net It is a powerful technique in the early stages of drug discovery for screening potential inhibitors. researchgate.net

Structure-Activity Relationship (SAR) Analysis: By combining computational modeling with experimental data, researchers can establish robust SARs. nih.gov This understanding of how chemical structure dictates biological activity is crucial for the rational design of more potent and selective compounds. nih.govnih.gov

Integration with Biotechnology and Nanomedicine Research

The unique chemical properties of this compound and its derivatives are being harnessed to address challenges in biotechnology and nanomedicine.

Emerging research frontiers in these fields include:

Drug Delivery Systems: While not exclusive to this compound, the principles of utilizing functional polymers to create sophisticated drug delivery vehicles like polymersomes and nanoparticles are highly relevant. sigmaaldrich.com

Nanoparticle Stabilization: The polymerization of 3-aminophenylboronic acid in the presence of poly(vinyl alcohol) has been demonstrated as an effective method for synthesizing composite polymers that can stabilize silver nanoparticles. nih.gov The resulting nanocomposites have shown promising antibacterial and antioxidant activities. nih.gov

Ratiometric Fluorescence Sensors: Quantum dots functionalized with 3-aminophenylboronic acid have been engineered into ratiometric fluorescence sensors for the sensitive detection of enzyme activity, such as that of tyrosinase. nih.gov

Anticancer Agents: Aminophosphonic acid derivatives are being actively investigated as potential anticancer agents. nih.govmdpi.com Computational methods and SAR studies are integral to the design and optimization of these novel therapeutic candidates. nih.govnih.gov

Investigation of Structure-Activity Relationships for Enhanced Functionality

A fundamental understanding of the relationship between the chemical structure of this compound derivatives and their functional properties is paramount for the development of new molecules with superior performance.

Key areas of focus in SAR studies include:

Enzyme Inhibition: As structural mimics of amino acids, aminophosphonic acids can act as potent enzyme inhibitors. nih.govresearchgate.nettandfonline.com SAR investigations are focused on elucidating how structural modifications to the aminophosphonic acid scaffold impact their inhibitory activity and selectivity against enzymes like alanine (B10760859) aminopeptidases. nih.gov

Antibacterial Activity: Phosphonopeptides, which are peptides containing aminophosphonic acid residues, have demonstrated promising antibacterial properties. acs.org Research in this area aims to understand how the structure of the aminophosphonic acid and the surrounding peptide sequence contribute to their antibacterial efficacy. acs.org

Antimitotic Agents: 3-Aminobenzophenones, which share structural similarities with this compound, have been identified as inhibitors of tubulin polymerization, a key target in cancer therapy. nih.gov SAR studies have highlighted the critical role of substituent positioning and nature on the aromatic rings for their biological activity. nih.gov

Pharmacophore Identification: A combination of computational and experimental techniques is being used to identify the essential structural features (pharmacophores) responsible for the biological activity of these compounds. nih.gov This knowledge is then used to guide the rational design and synthesis of new derivatives with enhanced properties. nih.gov

Q & A

Q. Table 1: Reporting Limits (RLs) for Phosphonic Acid Across Laboratories

LaboratoryRL (mg/kg)Detection Threshold
Lab A0.01Ultra-sensitive
Lab B0.1Standard
Lab C0.2High-throughput
Source: EOCC Harmonization Proposal

Q. Table 2: Reaction Conditions for Enantioselective Synthesis

ParameterOptimal Range
CatalystChiral BINOL derivatives
SolventToluene/THF (1:1)
Temperature60–80°C
Reaction Time12–24 hours
Source: Adapted from

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.